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Compound of Interest

Compound Name: 3,5-Dichloro-4-pyridinecarbonitrile

Cat. No.: B128884

In-depth Technical Guide: 3,5-Dichloro-4-
pyridinecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Synonyms and Alternative Names for 3,5-Dichloro-4-

pyridinecarbonitrile
Name Type
3,5-dichloroisonicotinonitrile Synonym
153463-65-1 CAS Number
C6H2CI2N2 Molecular Formula

Physicochemical Properties
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Property Value

Molecular Weight 173.00 g/mol

Appearance Solid, typically white to off-white

Melting Point 104 - 108 °C

Solubility in Water Low solubility

Solubility in Organic Solvents Soluble in dichloromethane and chloroform

- Stable under normal conditions, but reactive
Stability ]
towards strong acids and bases

Role as a Chemical Intermediate in Pharmaceutical
Synthesis

3,5-Dichloro-4-pyridinecarbonitrile is a crucial intermediate in the field of organic synthesis,
with significant applications in medicinal chemistry. In drug research and development, it serves
as a key starting material for the construction of various drug molecules. For instance, it can be
a precursor in the synthesis of heterocyclic compounds with specific biological activities, where
it is introduced as a key structural unit to form complex molecular structures with
pharmacological relevance.

While detailed, publicly available experimental protocols for the direct synthesis of high-profile
drug candidates from 3,5-Dichloro-4-pyridinecarbonitrile are limited, its utility is evident from
its role in the synthesis of various substituted pyridines, which are prevalent scaffolds in
numerous biologically active compounds. The reactivity of the chlorine atoms and the cyano
group allows for diverse chemical transformations.

Experimental Protocols: Synthesis of a Related
Pharmaceutical Intermediate

Although a direct, detailed protocol for a pharmaceutical agent starting from 3,5-Dichloro-4-
pyridinecarbonitrile is not readily available in the public domain, the following experimental
protocol for the ammonolysis of a structurally similar compound, 3,4,5,6-tetrachloropyridine-2-
carbonitrile, to produce 4-amino-3,5,6-trichloropyridine-2-carbonitrile (an intermediate for the
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herbicide Picloram) provides a valuable reference for the types of reactions this class of
molecules undergoes. This process illustrates the nucleophilic substitution of a chlorine atom
on the pyridine ring with an amino group.

Synthesis of 4-amino-3,5,6-trichloropyridine-2-carbonitrile
e Reaction: Ammonolysis of 3,4,5,6-tetrachloropyridine-2-carbonitrile
e Procedure:

o In a 500mL four-hole flask equipped with a stirrer, thermometer, and dropping funnel, add
250mL of 95% ethanol.

o While stirring and cooling, slowly feed 26g (1.5mol) of ammonia into the flask.

o After the ammonia addition is complete, add 25.47g (0.1mol, 95% purity) of 3,4,5,6-
tetrachloropyridine-2-carbonitrile and 0.06g of cuprous chloride as a catalyst.

o The reaction is carried out at room temperature for 30 hours.

o The reaction progress is monitored by sampling and detecting the remaining 3,4,5,6-
tetrachloropyridine-2-carbonitrile content until it is less than 0.5%.

o Upon completion, the product is filtered out, washed, and dried to obtain 18.3g of 4-amino-
3,5,6-trichloropyridine-2-carbonitrile, yielding a result of 80.1%.[1]

o Subsequent Hydrolysis: The resulting aminopyridine nitrile can then be hydrolyzed using a

mineral acid or alkali at 95-100 °C for 6-8 hours to yield the final carboxylic acid product.[1]
Application in the Synthesis of Biologically Active
Molecules

Derivatives of dichloropyridines are integral to the synthesis of various compounds with
significant biological activities, including anticancer and antiviral agents.

Anticancer Applications
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Substituted cyanopyridone derivatives, which can be synthesized from precursors like
dichloropyridine carbonitriles, have shown promising anticancer activities. For example, certain
6-amino-1,2-dihydropyridine-3,5-dicarbonitrile derivatives have been evaluated for their ability
to inhibit the growth of breast adenocarcinoma (MCF-7) and hepatic adenocarcinoma (HepG2)
cell lines. One such derivative, with a 2,4-dichloro substitution on a phenyl ring, exhibited
potent anticancer activity against the MCF-7 cell line with an IC50 value of 1.39 = 0.08 uM.[2]

Antiviral Applications

The pyridine scaffold is a key component in many antiviral compounds. While a direct synthesis
from 3,5-Dichloro-4-pyridinecarbonitrile is not detailed, the importance of substituted
pyridines in this therapeutic area is well-established. For instance, various
epoxybenzooxocinopyridine derivatives have been synthesized and tested for their ability to
inhibit the replication of the SARS-CoV-2 virus.[3]

Signaling Pathways and Mechanism of Action of
Downstream Products

The primary role of 3,5-Dichloro-4-pyridinecarbonitrile is as a building block. The signaling
pathways and mechanisms of action are therefore dependent on the final, more complex
molecules synthesized from it.

For instance, many kinase inhibitors, which are a major class of anticancer drugs, feature a
pyridine core. These inhibitors function by blocking the action of protein kinases, enzymes that
are crucial for cell signaling, growth, and division. By inhibiting specific kinases that are
overactive in cancer cells, these drugs can halt tumor growth. The general mechanism involves
the inhibitor binding to the ATP-binding site of the kinase, preventing the transfer of a
phosphate group to its substrate, thereby blocking the downstream signaling cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b128884?utm_src=pdf-body-img
https://www.benchchem.com/product/b128884?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b128884?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

1. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid
- Google Patents [patents.google.com]

2. ldentification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents
with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular
Docking Studies - PMC [pmc.ncbi.nim.nih.gov]

o 3. Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-
b]Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Synonyms and alternative names for 3,5-Dichloro-4-
pyridinecarbonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b128884#synonyms-and-alternative-names-for-3-5-
dichloro-4-pyridinecarbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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